7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid
Overview
Description
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid is a synthetic organic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in the treatment of various bacterial infections. This compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolonic acid, are known to target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate or repair their DNA, leading to cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound affects the dna replication pathway in bacteria .
Result of Action
The molecular and cellular effects of this compound are likely related to its inhibition of bacterial DNA gyrase and topoisomerase IV . By preventing these enzymes from functioning properly, the compound disrupts DNA replication and repair, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and alkoxides (for nucleophilic substitution) are frequently employed.
Major Products
Scientific Research Applications
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluoroquinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against bacterial DNA gyrase and topoisomerase IV.
Medicine: It is investigated for its potential use in developing new antibacterial drugs to combat resistant bacterial strains.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.
Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.
Ofloxacin: A fluoroquinolone with a similar antibacterial spectrum but different pharmacokinetic properties.
Uniqueness
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer distinct pharmacological properties, such as improved efficacy against certain bacterial strains or reduced side effects compared to other fluoroquinolones.
Properties
IUPAC Name |
7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFZMDHCWPBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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